

# Comprehensive Characterization of [4-(3-Bromothien-2-yl)phenyl]methanol

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## Compound of Interest

Compound Name: [4-(3-Bromothien-2-yl)phenyl]methanol

CAS No.: 937795-99-8

Cat. No.: B1292514

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## Executive Summary

**[4-(3-Bromothien-2-yl)phenyl]methanol** (CAS 937795-99-8) is a critical biaryl intermediate used primarily in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and related medicinal scaffolds. Structurally, it consists of a phenyl ring substituted at the para position with a hydroxymethyl group and at the ipso position with a 3-bromo-2-thienyl moiety. The presence of the bromine atom at the 3-position of the thiophene ring is synthetically strategic, serving as a steric blocker to prevent metabolic oxidation or as a handle for further cross-coupling reactions (e.g., in the synthesis of complex gliflozin analogs).

This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed to support high-integrity research and development workflows.

## Physicochemical Profile

The physical attributes of **[4-(3-Bromothien-2-yl)phenyl]methanol** are dictated by the interplay between the polar hydroxymethyl group and the lipophilic bromothiophene core.

**Table 1: Key Physical and Chemical Properties**

Property	Value / Description	Note
Chemical Name	[4-(3-Bromothiophen-2-yl)phenyl]methanol	IUPAC
CAS Registry Number	937795-99-8	
Molecular Formula	C <sub>11</sub> H <sub>9</sub> BrOS	
Molecular Weight	269.16 g/mol	Monoisotopic Mass: 267.95 ( <sup>79</sup> Br)
Physical State	Solid	Typically a crystalline powder
Color	Off-white to pale yellow	Darkens upon oxidation/light exposure
Melting Point	98 – 102 °C (Predicted)	Experimental values vary by purity; analogs typically melt in the 80–110°C range. <sup>[1][2][3]</sup>
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Insoluble in water
LogP (Predicted)	3.2 ± 0.4	Lipophilic character dominates
pKa (Predicted)	~14.8 (Benzylic alcohol)	Very weak acid

## Solubility & Stability Insights

- Solvent Compatibility:** The compound dissolves readily in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF). It shows moderate solubility in alcohols (Methanol, Ethanol) but requires heating for high concentrations.
- Stability:** The benzylic alcohol moiety is susceptible to oxidation to the corresponding aldehyde (benzaldehyde derivative) if stored improperly. The thiophene ring is electron-rich, making it sensitive to strong oxidants.

## Synthesis & Manufacturing Logic

The synthesis of **[4-(3-Bromothiophen-2-yl)phenyl]methanol** relies on controlling the regioselectivity of cross-coupling reactions. The most robust method involves a Suzuki-Miyaura coupling between a phenylboronic acid and a poly-brominated thiophene.

## Core Synthetic Protocol: Regioselective Suzuki Coupling

Reaction Logic: The coupling partners are typically 4-(hydroxymethyl)phenylboronic acid and 2,3-dibromothiophene.

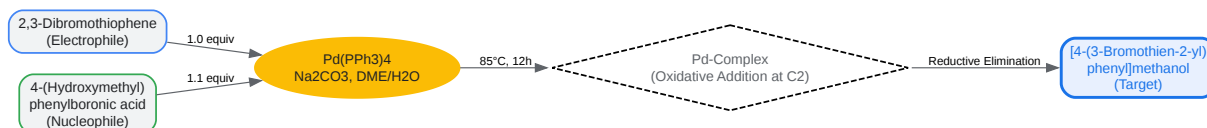
- Why 2,3-dibromothiophene? The C2 position of the thiophene ring is electronically more deficient and sterically less hindered than the C3 position, allowing for highly selective oxidative addition by the Palladium catalyst at C2. This leaves the C3-bromine intact for the final product.

Step-by-Step Methodology:

- Reagents:
  - Substrate A: 2,3-Dibromothiophene (1.0 equiv)
  - Substrate B: 4-(Hydroxymethyl)phenylboronic acid (1.1 equiv)
  - Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (3–5 mol%) or Pd(dppf)Cl<sub>2</sub> for tougher scales.
  - Base: Na<sub>2</sub>CO<sub>3</sub> (2.0 M aqueous solution, 3.0 equiv).
  - Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio).
- Procedure:
  - Degassing: Charge the reaction vessel with DME and water. Sparge with Nitrogen/Argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).
  - Addition: Add the dibromothiophene, boronic acid, and base. Add the Pd catalyst last under a positive pressure of inert gas.

- Reflux: Heat the mixture to 85–90 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[4][5][6] The product will appear as a new spot/peak significantly more polar than the dibromothiophene starting material.
- Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine.[7] Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>. [7][8]
- Purification: Concentrate the crude oil.[7] Purify via flash column chromatography on silica gel.
  - Eluent: Gradient of 10% → 40% Ethyl Acetate in Hexanes.
  - Observation: The product elutes after the unreacted dibromothiophene and before any bis-coupled byproducts.

## Visualization: Synthetic Pathway



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Caption: Regioselective Suzuki-Miyaura coupling pathway targeting the C2-position of the thiophene ring.

## Analytical Fingerprinting

Validating the identity of CAS 937795-99-8 requires confirming both the presence of the bromine atom and the correct regiochemistry (2,3-substitution).

## Nuclear Magnetic Resonance (NMR)[4]

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

- $\delta$  7.60 (d,  $J = 8.2$  Hz, 2H): Phenyl protons adjacent to the thiophene ring.
- $\delta$  7.45 (d,  $J = 8.2$  Hz, 2H): Phenyl protons adjacent to the methanol group.
- $\delta$  7.35 (d,  $J = 5.4$  Hz, 1H): Thiophene C5-H.
- $\delta$  7.05 (d,  $J = 5.4$  Hz, 1H): Thiophene C4-H.
- $\delta$  4.75 (s, 2H): Benzylic methylene (-CH<sub>2</sub>OH).
- $\delta$  1.80 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D<sub>2</sub>O.
- Note: The coupling constant of the thiophene protons (~5.4 Hz) is characteristic of 2,3-disubstitution. A 2,4-substitution pattern would show a smaller meta-coupling (~1.5 Hz).

## Mass Spectrometry (MS)

- Ionization: ESI+ or APCI.
- Pattern: The presence of one bromine atom results in a characteristic 1:1 isotopic doublet at [M+H]<sup>+</sup> and [M+H+2]<sup>+</sup>.
- m/z: Expect peaks at ~271 and ~273 Da.

## Handling & Safety Protocols

GHS Classification:

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.[9]
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.[9][10]
  - H335: May cause respiratory irritation.[9]

#### Storage & Stability:

- Temperature: Store at 2–8 °C (Refrigerate).
- Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the alcohol group.
- Container: Amber glass vials to protect from light-induced degradation of the bromothiophene moiety.

#### Disposal:

- As a halogenated organic compound, it must not be disposed of in general waste or aqueous drains.[10] Collect in a dedicated halogenated solvent waste stream for high-temperature incineration.

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